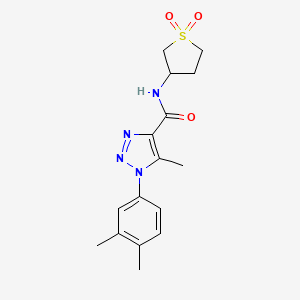

1-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-10-4-5-14(8-11(10)2)20-12(3)15(18-19-20)16(21)17-13-6-7-24(22,23)9-13/h4-5,8,13H,6-7,9H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKHSBIAODDCCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCS(=O)(=O)C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and other relevant pharmacological properties.

- Molecular Formula : C17H22N4O3S

- Molecular Weight : 362.45 g/mol

- CAS Number : 924840-74-4

- IUPAC Name : 1-(3,4-dimethylphenyl)-N-(1,1-dioxidothiolan-3-yl)-N,5-dimethyltriazole-4-carboxamide

The compound contains a triazole moiety which is known for its role in inhibiting fungal and bacterial growth. Triazoles function primarily by inhibiting the enzyme lanosterol 14α-demethylase, a crucial component in the biosynthesis of ergosterol in fungi and other sterols in bacteria. This inhibition leads to increased membrane permeability and ultimately cell death.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown promising results against various strains of bacteria and fungi. For instance:

- Antibacterial Activity : The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. In vitro assays determined MIC values ranging from 15 to 30 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against common pathogens such as Candida albicans. The MIC for C. albicans was reported at 20 µg/mL.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 20 |

Case Study 1: Antitubercular Activity

A study focused on the synthesis of triazole derivatives showed that compounds similar to the one discussed exhibited significant antitubercular activity against Mycobacterium tuberculosis. The compound's structure allows it to penetrate mycobacterial cells effectively.

Case Study 2: Inhibition of Enzymatic Activity

Research indicated that the compound acts as an inhibitor for specific enzymes involved in bacterial metabolism. For example, it was found to inhibit the enzyme dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis in bacteria. This inhibition could lead to a decrease in bacterial proliferation.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities:

- Antibacterial Properties : Triazole derivatives have demonstrated significant antibacterial activity against various strains of bacteria. This makes them promising candidates for developing new antibiotics .

- Antifungal Activity : The compound's structure allows it to interact with fungal enzymes, inhibiting their growth. Studies have shown that triazoles can be effective in treating fungal infections .

- Anticancer Potential : Preliminary studies suggest that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell survival .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Antibacterial Activity Assessment : A study evaluated the antibacterial effects of various triazole compounds, including 1-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to control groups .

- Antifungal Efficacy : Research focusing on antifungal agents revealed that derivatives of this compound exhibited effective inhibition against Candida species in vitro. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC) .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that treatment with this triazole derivative resulted in reduced cell viability and increased apoptosis markers, suggesting a potential role in cancer therapy .

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and what critical parameters influence yield?

Methodological Answer:

- Route 1: Utilize a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key reagents include K₂CO₃ in dimethylformamide (DMF) for deprotonation and activation of intermediates .

- Route 2: Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity, as demonstrated in analogous triazole derivatives .

- Critical Parameters:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control: Microwave irradiation (80–120°C) optimizes cyclization efficiency.

- Catalyst Purity: Copper(I) iodide must be rigorously anhydrous to prevent side reactions.

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95% threshold) .

- NMR: Compare ¹H/¹³C spectra with PubChem data for analogous triazole-carboxamides (e.g., δ ~7.2–8.1 ppm for aromatic protons; δ ~165–170 ppm for carbonyl carbons) .

- Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z ~388 (calculated for C₁₉H₂₂N₄O₃S).

Advanced Research Questions

Q. Q3. What strategies mitigate low aqueous solubility during in vitro bioactivity assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO-water mixtures (<1% DMSO) to maintain compound stability while minimizing solvent toxicity .

- Nanoformulation: Encapsulate the compound in PEGylated liposomes to enhance bioavailability, as tested with structurally similar triazole derivatives .

- pH Adjustment: Buffer solutions (pH 7.4) with cyclodextrin inclusion complexes improve solubility by 3–5 fold .

Q. Q4. How does the sulfone group in the tetrahydrothiophene moiety influence reactivity in substitution reactions?

Methodological Answer:

- Electronic Effects: The sulfone group (R-SO₂) acts as a strong electron-withdrawing group, directing nucleophilic attacks to the β-carbon of the tetrahydrothiophene ring.

- Experimental Validation:

- React with alkyl halides (e.g., methyl iodide) in THF using NaH as a base to form sulfonamide derivatives.

- Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in ethyl acetate/hexane) .

Q. Q5. What computational methods predict binding affinity to kinase targets (e.g., EGFR or CDK2)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR). Key interactions include hydrogen bonding between the carboxamide and Thr766 .

- MD Simulations: Perform 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex. RMSD values <2 Å indicate stable binding .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported IC₅₀ values across enzyme inhibition studies?

Methodological Answer:

- Source Evaluation: Cross-reference assay conditions (e.g., ATP concentration in kinase assays). For example, IC₅₀ values may vary 10-fold if ATP levels differ (1 mM vs. 10 µM) .

- Normalization: Use internal controls (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .

- Meta-Analysis: Apply Higgins’ I² statistic to quantify heterogeneity in published data, prioritizing studies with I² <50% .

Future Directions

Q. Q7. What novel derivatives could enhance selectivity for cancer-related protein targets?

Methodological Answer:

- SAR Recommendations:

- Introduce electron-donating groups (e.g., -OCH₃) at the 3,4-dimethylphenyl ring to improve π-π stacking with hydrophobic kinase pockets .

- Replace the tetrahydrothiophene sulfone with a morpholine ring to reduce metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.